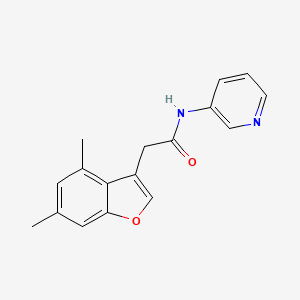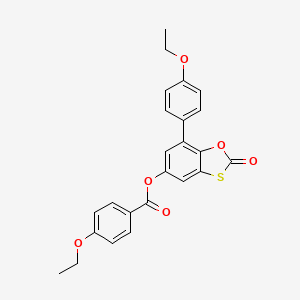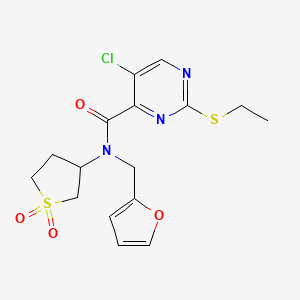![molecular formula C23H15ClFN5O2S B11416803 2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11416803.png)
2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-3-[(4-FLUOROPHENYL)METHYL]-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes multiple fused rings and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-3-[(4-FLUOROPHENYL)METHYL]-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the chlorinated and fluorinated substituents, and the final assembly of the fused ring system. Common reagents used in these steps include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the complex ring structures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency and safety of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-3-[(4-FLUOROPHENYL)METHYL]-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents that can dissolve the reactants and products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing groups, while substitution reactions could introduce new functional groups in place of halogens.
Applications De Recherche Scientifique
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it shows activity against specific biological targets.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-[({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-3-[(4-FLUOROPHENYL)METHYL]-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-3-[(4-FLUOROPHENYL)METHYL]-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE include other pyrido[1,2-a]pyrimidine derivatives and compounds with similar fused ring structures. These compounds may share some chemical properties and reactivity patterns but can differ in their specific biological activities and applications.
Uniqueness
What sets 2-[({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-3-[(4-FLUOROPHENYL)METHYL]-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE apart is its unique combination of functional groups and fused ring systems, which can confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H15ClFN5O2S |
|---|---|
Poids moléculaire |
479.9 g/mol |
Nom IUPAC |
2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H15ClFN5O2S/c24-15-5-8-19-27-17(10-20(31)29(19)12-15)13-33-23-28-21-18(2-1-9-26-21)22(32)30(23)11-14-3-6-16(25)7-4-14/h1-10,12H,11,13H2 |
Clé InChI |
YVLILLCERBGOGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B11416736.png)
![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11416740.png)
![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11416745.png)
![7-(3-chlorophenyl)-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416755.png)
![2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11416759.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11416773.png)
![methyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11416778.png)




![3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416811.png)
![1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11416818.png)
![N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B11416823.png)
